Cas no 63316-43-8 (Potassium 3-(phenylsulfonyl)benzenesulfonate)

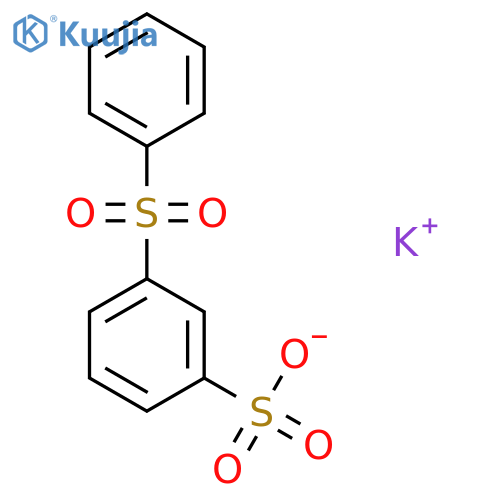

63316-43-8 structure

商品名:Potassium 3-(phenylsulfonyl)benzenesulfonate

CAS番号:63316-43-8

MF:C12H9KO5S2

メガワット:336.4252

MDL:MFCD00036079

CID:58023

Potassium 3-(phenylsulfonyl)benzenesulfonate 化学的及び物理的性質

名前と識別子

-

- Potassium 3-(phenylsulfonyl)benzenesulfonate

- Potassium 3-(phenylsulphonyl)benzenesulphonate

- 3-PHENYLSULFONYLBENZENESULFONIC ACID POTASSIUM SALT

- 3-PHENYLSULFONYLBENZENESULFONIC ACID

- diphenylsulfone-3-sulfonate,potassium salt

- DIPHENYLSULFONE-3-SULFONIC ACID,POTASSIUM SALT

- POTASSIUM DIPHENYLSULFONE SULFONATE

- Benzenesulfonic acid, 3-(phenylsulfonyl)-, potassium salt

- Benzenesulfonic acid, 3-(phenylsulfonyl)-, potassium salt (1:1)

- Potassium diphenyl sulfone-3-sulfonate

- C12H9KO5S2

- Sulfone-3-sulfonate potassium (KSS)

- Sulphone-3-sulphonate potassium (KSS)

- AK113611

- AX8088967

- potassium;3-(benzen

-

- MDL: MFCD00036079

- インチ: 1S/C12H10O5S2.K/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17);/q;+1/p-1

- InChIKey: HGJYOHAIVZXUML-UHFFFAOYSA-M

- ほほえんだ: [K+].S(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C(C=1[H])S(=O)(=O)[O-])(=O)=O

計算された属性

- せいみつぶんしりょう: 335.95300

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 497

- トポロジー分子極性表面積: 108

じっけんとくせい

- PSA: 108.10000

- LogP: 3.58510

Potassium 3-(phenylsulfonyl)benzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D583009-5g |

Potassium 3-(phenylsulfonyl)benzenesulfonate |

63316-43-8 | 95% | 5g |

$300 | 2024-05-24 | |

| eNovation Chemicals LLC | D606818-500g |

Potassium 3-(phenylsulfonyl)benzenesulfonate |

63316-43-8 | 97% | 500g |

$400 | 2024-06-05 | |

| Ambeed | A246511-500g |

Potassium 3-(phenylsulfonyl)benzenesulfonate |

63316-43-8 | 95+% | 500g |

$253.0 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393431-500g |

Potassium 3-(phenylsulfonyl)benzenesulfonate |

63316-43-8 | 95+% | 500g |

¥2487.00 | 2024-05-06 | |

| 1PlusChem | 1P0035YS-5g |

Potassium 3-(phenylsulfonyl)benzenesulfonate |

63316-43-8 | 95% | 5g |

$28.00 | 2025-02-19 | |

| Aaron | AR003674-5g |

Potassium 3-(phenylsulfonyl)benzenesulfonate |

63316-43-8 | 95% | 5g |

$7.00 | 2025-01-21 | |

| A2B Chem LLC | AB46900-25g |

Potassium 3-(phenylsulfonyl)benzenesulfonate |

63316-43-8 | 95+% | 25g |

$17.00 | 2024-04-19 | |

| Aaron | AR003674-100g |

Potassium 3-(phenylsulfonyl)benzenesulfonate |

63316-43-8 | 95% | 100g |

$74.00 | 2025-01-21 | |

| Crysdot LLC | CD12049826-25g |

Potassium 3-(phenylsulfonyl)benzenesulfonate |

63316-43-8 | 95+% | 25g |

$85 | 2024-07-24 | |

| eNovation Chemicals LLC | D583009-10g |

Potassium 3-(phenylsulfonyl)benzenesulfonate |

63316-43-8 | 95% | 10g |

$460 | 2025-02-25 |

Potassium 3-(phenylsulfonyl)benzenesulfonate サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:63316-43-8)Potassium 3-(phenylsulfonyl)benzenesulfonate

注文番号:sfd12435

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:36

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:63316-43-8)Potassium 3-(phenylsulfonyl)benzenesulfonate

注文番号:A868186

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 09:09

価格 ($):228.0

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:63316-43-8)

注文番号:SFD213

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:01

価格 ($):

Potassium 3-(phenylsulfonyl)benzenesulfonate 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

63316-43-8 (Potassium 3-(phenylsulfonyl)benzenesulfonate) 関連製品

- 63113-57-5(Benzenesulfonic acid,3-(phenylsulfonyl)-)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:63316-43-8)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:63316-43-8)3-苯磺酰基苯磺酸钾

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ